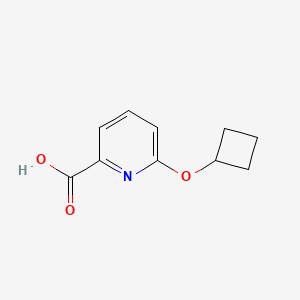

6-Cyclobutoxypyridine-2-carboxylic acid

CAS No.: 1250298-25-9

Cat. No.: VC8062578

Molecular Formula: C10H11NO3

Molecular Weight: 193.20

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1250298-25-9 |

|---|---|

| Molecular Formula | C10H11NO3 |

| Molecular Weight | 193.20 |

| IUPAC Name | 6-cyclobutyloxypyridine-2-carboxylic acid |

| Standard InChI | InChI=1S/C10H11NO3/c12-10(13)8-5-2-6-9(11-8)14-7-3-1-4-7/h2,5-7H,1,3-4H2,(H,12,13) |

| Standard InChI Key | MVNHYHSZMOETMD-UHFFFAOYSA-N |

| SMILES | C1CC(C1)OC2=CC=CC(=N2)C(=O)O |

| Canonical SMILES | C1CC(C1)OC2=CC=CC(=N2)C(=O)O |

Introduction

Chemical Identification and Structural Characteristics

6-Cyclobutoxypyridine-2-carboxylic acid (CAS 1072855-44-7) is a heterocyclic organic compound characterized by a pyridine ring substituted with a cyclobutoxy group at the 6-position and a carboxylic acid group at the 2-position. Its molecular formula is C₉H₁₁NO₃, with a molecular weight of 181.19 g/mol. The compound is also referred to as 6-(cyclobutoxy)nicotinic acid or 6-cyclobutoxypyridine-2-carboxylic acid .

Key Structural Features:

-

Pyridine ring: A six-membered aromatic ring with one nitrogen atom.

-

Cyclobutoxy group: A four-membered cyclobutane ring attached via an ether linkage at the 6-position.

-

Carboxylic acid group: Positioned at the 2-position, enabling hydrogen bonding and acid-base reactivity.

Physical and Chemical Properties

Comparative Analysis with Related Compounds

| Compound | Key Features | Applications | CAS |

|---|---|---|---|

| 6-Cyclobutoxypyridine-2-carboxylic acid | Cyclobutoxy + carboxylic acid | Potential readthrough agents, intermediates | 1072855-44-7 |

| 6-Cyclobutylpyridine-2-carboxylic acid | Cyclobutyl + carboxylic acid | Bioactive intermediates | 1443759-37-2 |

| 6-(Cyclobutylmethoxy)pyridine-2-carboxylic acid | Cyclobutylmethoxy + carboxylic acid | Higher solubility, drug design | 1235441-03-8 |

Challenges and Research Gaps

Limited Direct Data

-

Synthetic Optimization: No peer-reviewed protocols exist for 6-cyclobutoxypyridine-2-carboxylic acid. Reaction conditions (e.g., catalysts, temperatures) remain speculative.

-

Biological Activity: No studies directly test its therapeutic efficacy or toxicity.

Structural Complexity

-

Steric Hindrance: The cyclobutoxy group’s four-membered ring may introduce conformational strain, affecting reactivity or stability.

-

Solubility: The ether linkage could modulate lipophilicity, impacting bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume